Pseudobaptigenin
Overview
Description
Pseudobaptigenin is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. Isoflavonoids are secondary metabolites predominantly found in legumes and are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound, specifically, has garnered attention due to its unique chemical structure and promising therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pseudobaptigenin typically involves the hydroxylation of formononetin, an isoflavone precursor. The enzyme isoflavone 3′-hydroxylase catalyzes the addition of a hydroxyl group at the C-3′ position of formononetin, producing calycosin. Subsequently, calycosin is converted into this compound by the enzyme this compound synthase .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae and Escherichia coli have been utilized to produce isoflavonoids, including this compound, by incorporating the necessary biosynthetic pathways . This method offers a sustainable and scalable approach to producing this compound, overcoming the limitations associated with plant-based extraction.
Chemical Reactions Analysis
Types of Reactions: Pseudobaptigenin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: The carbonyl group in the isoflavone structure can be reduced to form dihydroisoflavones.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoflavones.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing novel isoflavonoid derivatives with enhanced biological activities.
Biology: Studied for its role in plant defense mechanisms and its interaction with various signaling pathways.
Medicine: Investigated for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
Pseudobaptigenin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of hormone receptors in breast cancer.
Comparison with Similar Compounds
Genistein: Known for its estrogenic activity and potential in cancer therapy.
Daidzein: Exhibits antioxidant and anti-inflammatory properties.
Biochanin A: Studied for its anticancer and neuroprotective effects.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJNBKINYHZUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237982 | |
Record name | Psi-baptigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pseudobaptigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036616 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90-29-9 | |
Record name | Pseudobaptigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Psi-baptigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudobaptigenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Psi-baptigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSEUDOBAPTIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78RRL4HLL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pseudobaptigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036616 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
296 - 298 °C | |
Record name | Pseudobaptigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036616 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pseudobaptigenin?
A1: this compound has the molecular formula C16H10O5 and a molecular weight of 282.24 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Spectroscopic data, including UV, IR, MS, and NMR (DEPT, NOESY, 1H-1H COSY, HMQC, and HMBC), has been used to establish the structure of this compound and its derivatives. []
Q3: What are the potential anticancer effects of this compound?
A3: this compound has shown antiproliferative effects on human cancer cell lines derived from the gastrointestinal tract, particularly stomach cancer cell lines. [, ] It induced apoptosis in these cell lines, suggesting a potential mechanism for its anticancer activity. [, ]
Q4: What is the role of this compound in plant defense mechanisms?
A4: this compound is a phytoalexin, a type of compound produced by plants as a defense mechanism against pathogens. [, , ] In chickpea, this compound accumulation is enhanced by treatment with an elicitor from the phytopathogenic fungus Ascochyta rabiei. []
Q5: Does this compound have any effect on glycolipid metabolism?
A5: A Grifola frondosa extract rich in this compound and cyanidin-3-O-xylosylrutinoside was found to have regulatory effects on glycolipid metabolism in high-fat diet-fed rats. []
Q6: Could this compound be used to treat hypertension?
A6: this compound was identified as one of the flavonoids in Coriandrum sativum extracts that exhibited angiotensin-converting enzyme (ACE) inhibition potential in vitro. [] ACE inhibitors are commonly used to treat hypertension.
Q7: What are the potential senolytic effects of this compound?
A7: In silico docking simulations suggest that this compound has a strong affinity for the anti-apoptotic proteins survivin and BCL-XL, which are key targets for senolytic drugs. [] This indicates its potential as a senolytic agent.
Q8: How is this compound synthesized?
A8: Several synthetic routes to this compound and its analogs have been developed. [1, 2, 21-25, 27] These methods often utilize reactions like Grignard reaction, cyclization reactions, and Friedel-Crafts acylation.
Q9: What is the impact of structural modifications on the activity of this compound?
A9: Modifying the structure of this compound can alter its activity. [2, 21-25] For instance, introducing specific substituents or changing the ring system can influence its interaction with target proteins.
Q10: What is known about the stability of this compound?
A10: While specific information regarding the stability of this compound under various conditions is limited in the provided research, optimizing storage and handling of plant materials containing this compound, such as red clover, is crucial for preserving isoflavone content. []
Q11: What analytical methods are used to quantify this compound?
A11: High-performance liquid chromatography (HPLC) coupled with various detectors, including diode array detectors (DAD) and mass spectrometers (MS), is commonly employed for the identification and quantification of this compound in plant extracts and biological samples. [, , , ]
Q12: Is capillary electrophoresis (CE) a suitable method for this compound analysis?
A12: Yes, CE coupled with electrospray ionization mass spectrometry (CE/ESI-MS) has been successfully used for the qualitative and quantitative analysis of this compound. []
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